2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
Description
2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride (CAS: 111170-72-0) is a synthetic amino sugar derivative with the molecular formula C₆H₁₆Cl₂N₂O₃ and a molecular weight of 235.109 g/mol . Structurally, it belongs to the trideoxyhexose family, characterized by the absence of hydroxyl groups at positions 2, 3, and 6, and the presence of amino groups at positions 2 and 4. This compound is primarily recognized as an impurity in the antibiotic Tobramycin (Nebramycin), where it arises during synthesis or degradation processes . Its dihydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical quality control and analytical research.
Properties
Molecular Formula |
C6H14N2O3 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3R,5S,6R)-3-amino-6-(aminomethyl)oxane-2,5-diol |
InChI |
InChI=1S/C6H14N2O3/c7-2-5-4(9)1-3(8)6(10)11-5/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6?/m1/s1 |
InChI Key |
CEGXIUROHCNLCL-IANNHFEVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC([C@@H]1N)O)CN)O |
Canonical SMILES |
C1C(C(OC(C1O)CN)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with D-mannose or related hexose sugars, which serve as chiral scaffolds for the construction of the 2,6-diamino-2,3,6-trideoxy sugar framework. The general approach involves:
- Protection of hydroxyl groups to control regioselectivity.
- Introduction of amino groups at C-2 and C-6 positions via substitution or reductive amination.
- Deoxygenation at positions C-3 and C-6 to achieve the trideoxy pattern.
- Formation of the dihydrochloride salt for stabilization and purification.
Detailed Synthetic Routes
Synthesis from Methyl α-D-Mannopyranoside
A well-documented method involves converting methyl α-D-mannopyranoside through several intermediates:
- Step 1: Conversion to methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-α-D-ribo-hexopyranoside via selective functionalization and protection steps.
- Step 2: Catalytic hydrogenation using Raney nickel to reduce the bromo group and introduce the amino functionality at C-6.
- Step 3: Saponification and N-deacetylation using barium hydroxide to yield 3-amino-2,3,6-trideoxy-D-ribo-hexose.
- Step 4: Formation of the dihydrochloride salt by treatment with hydrochloric acid.
This sequence yields the target compound as a crystalline dihydrochloride salt, confirming the structure through intermediates such as 3-benzamido and 3-acetamido derivatives for analytical verification.
Azide Displacement and Reduction Route
Another synthetic approach involves:
- Preparation of α,β-unsaturated ketone intermediates from protected hexose derivatives.
- Conjugate 1,4-addition of azide ion to introduce nitrogen functionality selectively.
- Subsequent reduction of azide groups to amino groups.
- Final deprotection and salt formation steps.
This method has been employed to synthesize derivatives like ethyl 2,6-diacetamido-2,3,6-trideoxy-α-D-ribo-hexopyranoside, a close analog, demonstrating the utility of azide chemistry in the preparation of diamino sugars.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection of hydroxyl groups | Benzoyl chloride, acetic anhydride | Protect hydroxyls to direct substitution |
| Halogenation at C-6 | N-bromosuccinimide or similar halogenating agents | Introduce leaving group for amination |
| Catalytic hydrogenation | H2, Raney nickel | Reduce halogen to amino group |
| N-deacetylation | Barium hydroxide, mild base | Remove acetyl protecting groups |
| Azide addition | Sodium azide, polar aprotic solvent | Install azide for later reduction |
| Azide reduction | Hydrogenation or Staudinger reaction | Convert azide to amine |
| Salt formation | HCl in ethanol or aqueous solution | Form dihydrochloride salt for stability |
Analytical and Structural Confirmation
The synthetic intermediates and final product are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- Crystallization and X-ray diffraction for solid-state structure.
- Comparison with natural product derivatives such as nebrosamine to confirm structural identity.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- The stereochemical integrity of the sugar is preserved through the synthetic steps by careful choice of protecting groups and reaction conditions.
- Amination at C-2 and C-6 is critical for biological activity and mimics natural antibiotic sugar components.
- The dihydrochloride salt form enhances the compound's stability and facilitates purification.
- Synthetic analogs such as methyl or ethyl glycosides provide useful intermediates for further derivatization and study.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Antibiotic Research
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is recognized as an impurity related to aminoglycoside antibiotics such as Tobramycin. Its structural characteristics contribute to understanding the synthesis and degradation pathways of these antibiotics, which are critical for enhancing their efficacy and reducing side effects. A study highlighted the synthesis of various derivatives for potential antibiotic applications, indicating its relevance in drug development .
2. Impurity Reference Standards
This compound serves as a reference standard for quality control in pharmaceutical formulations. The identification and quantification of impurities are essential for ensuring the safety and effectiveness of drug products. The availability of high-purity standards facilitates regulatory compliance and supports research into new formulations .
Biochemical Applications
1. Glycosylation Studies
Research has utilized 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride in glycosylation reactions to explore carbohydrate chemistry. Its role in synthesizing glycosides and oligosaccharides is pivotal for understanding carbohydrate-protein interactions, which are crucial in biological systems .
2. Metabolic Pathway Investigation
The compound has been studied for its involvement in metabolic pathways related to amino sugars. Investigating these pathways can provide insights into various biological processes and diseases, including bacterial resistance mechanisms .
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing various derivatives of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride to evaluate their antibacterial activity. The derivatives were tested against different bacterial strains to assess their efficacy compared to standard antibiotics. Results indicated that some derivatives exhibited enhanced activity, suggesting potential for new antibiotic formulations.
Case Study 2: Quality Control in Pharmaceuticals
A pharmaceutical company implemented the use of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride as a reference standard during the production of Tobramycin. Regular testing ensured that impurity levels remained within acceptable limits, thus maintaining product safety and compliance with regulatory standards.
Mechanism of Action
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diaminotrideoxy structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and research context.
Comparison with Similar Compounds
2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride
3-Amino-2,3,6-trideoxy-L-lyxo-hexose (Daunosamine)
- Functional Groups: Single amino group (position 3), deoxy sites at positions 2, 3, and 5.
- Stereochemistry : L-lyxo configuration (hydroxyl groups at positions 4 and 5 in lyxo orientation).
- Applications: Component of anthracycline antibiotics (e.g., daunorubicin) .
2,6-Dideoxy-D-lyxo-hexose (Oliose)
- Functional Groups: No amino groups; hydroxyl groups at positions 3, 4, and 3.
- Stereochemistry : D-lyxo configuration.
Q & A
Q. How can researchers mitigate synthetic bottlenecks in large-scale production for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
